molecular formula C12H13NO4 B14902959 (Chromane-4-carbonyl)glycine

(Chromane-4-carbonyl)glycine

Cat. No.: B14902959
M. Wt: 235.24 g/mol
InChI Key: RUFLOFAOERHHQL-UHFFFAOYSA-N
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Description

(Chromane-4-carbonyl)glycine is a compound that combines the structural features of chromane and glycine. Chromane, also known as 3,4-dihydro-2H-1-benzopyran, is a bicyclic compound consisting of a benzene ring fused to a tetrahydropyran ring. Glycine is the simplest amino acid with a single hydrogen atom as its side chain. The combination of these two structures results in a compound with potential biological and chemical significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Chromane-4-carbonyl)glycine typically involves the condensation of chromane-4-carboxylic acid with glycine. One common method is the use of peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond between the carboxyl group of chromane-4-carboxylic acid and the amino group of glycine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(Chromane-4-carbonyl)glycine can undergo various chemical reactions, including:

    Oxidation: The chromane moiety can be oxidized to form chromone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the chromane ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation reagents like bromine (Br2) and chlorination reagents like thionyl chloride (SOCl2) are employed.

Major Products Formed

Scientific Research Applications

(Chromane-4-carbonyl)glycine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (Chromane-4-carbonyl)glycine involves its interaction with specific molecular targets and pathways. The chromane moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, the glycine moiety can interact with neurotransmitter receptors, influencing neuronal signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Chromone derivatives: Compounds with a similar chromane structure but with a double bond between C-2 and C-3.

    Flavanones: Compounds with a similar chromane structure but with a hydroxyl group at C-3.

    Isoflavones: Compounds with a similar chromane structure but with a different substitution pattern on the benzene ring.

Uniqueness

(Chromane-4-carbonyl)glycine is unique due to the presence of both the chromane and glycine moieties, which confer distinct chemical and biological properties. The combination of these two structures allows for diverse interactions with molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

2-(3,4-dihydro-2H-chromene-4-carbonylamino)acetic acid

InChI

InChI=1S/C12H13NO4/c14-11(15)7-13-12(16)9-5-6-17-10-4-2-1-3-8(9)10/h1-4,9H,5-7H2,(H,13,16)(H,14,15)

InChI Key

RUFLOFAOERHHQL-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=CC=C2C1C(=O)NCC(=O)O

Origin of Product

United States

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